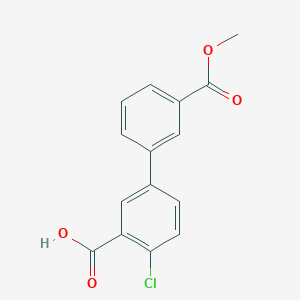

2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid

CAS No.: 1262009-62-0

Cat. No.: VC3002278

Molecular Formula: C15H11ClO4

Molecular Weight: 290.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1262009-62-0 |

|---|---|

| Molecular Formula | C15H11ClO4 |

| Molecular Weight | 290.7 g/mol |

| IUPAC Name | 2-chloro-5-(3-methoxycarbonylphenyl)benzoic acid |

| Standard InChI | InChI=1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-13(16)12(8-10)14(17)18/h2-8H,1H3,(H,17,18) |

| Standard InChI Key | IRBOSVRLRLPUMA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O |

| Canonical SMILES | COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O |

Introduction

2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid is an aromatic compound belonging to the class of carboxylic acids. It features a benzoic acid backbone with a chloro substituent at the 2-position and a methoxycarbonyl group attached to a phenyl ring at the 5-position. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features and reactivity .

Synthesis and Reaction Conditions

The synthesis of 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid typically involves multi-step synthetic routes that include functional group transformations. Common solvents used in its synthesis are dimethylformamide (DMF) and dichloromethane (DCM), with catalysts such as palladium or nickel complexes facilitating key reactions. Purification techniques like recrystallization or chromatography are employed to isolate the compound in high purity.

Chemical Reactions and Mechanisms

2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including substitution reactions facilitated by reagents like sodium hydroxide and ester hydrolysis under acidic conditions. The reaction mechanisms often involve the formation of intermediates stabilized through resonance.

Biological Activity and Applications

Research indicates that 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid exhibits binding affinities in the micromolar range for certain biological targets, suggesting moderate potency in therapeutic applications. Its potential applications span medicinal chemistry, particularly in drug development, due to its ability to interact with biological targets.

Data and Research Findings

While specific data tables for 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid are not readily available, related compounds have shown promising biological activities. For instance, anthranilic acid derivatives have been identified as potent agents in cancer treatment by targeting specific proteins involved in cell proliferation .

Example of Related Compound Activity

| Compound Type | Biological Target | Activity |

|---|---|---|

| Anthranilic Acid Derivatives | FUBP1 | Inhibition of FUBP1–FUSE interactions, reduction in c-Myc expression, and increase in p21 expression |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume